molecular formula C13H26N2O2 B062464 tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate CAS No. 166168-16-7

tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate

Cat. No.: B062464
CAS No.: 166168-16-7
M. Wt: 242.36 g/mol
InChI Key: NYXOBVVHJZENCO-UHFFFAOYSA-N
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Description

tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate is a high-value, Boc-protected diamine building block specifically designed for advanced organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a key intermediate for constructing complex molecules, particularly in the development of pharmaceutical candidates and bioactive probes. The compound features two distinct, orthogonally protected amine functional groups; the primary amine is presented in its free base form, while the secondary amine is safeguarded by the acid-labile tert-butoxycarbonyl (Boc) group. This strategic protection allows researchers to selectively deprotect and functionalize the amines, enabling the sequential and controlled synthesis of sophisticated target structures.

Properties

IUPAC Name

tert-butyl N-[[4-(aminomethyl)cyclohexyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h10-11H,4-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXOBVVHJZENCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373208
Record name tert-Butyl {[4-(aminomethyl)cyclohexyl]methyl}carbamate
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URL https://comptox.epa.gov/dashboard/DTXSID20373208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166168-16-7
Record name tert-Butyl {[4-(aminomethyl)cyclohexyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{[4-(aminomethyl)cyclohexyl]methyl}carbamate
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Biological Activity

tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate is a carbamate derivative that has attracted attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in drug development, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.33 g/mol
  • Structure : The compound features a cyclohexyl ring substituted with an aminomethyl group and a tert-butyl carbamate moiety, which contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The carbamate functional group can form covalent bonds with active sites on enzymes, leading to:

  • Enzyme Inhibition : This compound can inhibit enzymatic activity by binding to the active site, thereby modulating various biochemical pathways essential for physiological processes.
  • Receptor Interaction : It may also act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities relevant to drug development:

  • Enzyme Modulation : The compound has been studied for its role in modulating enzyme activity, particularly in the context of drug metabolism and pharmacokinetics.
  • Anticancer Potential : It has shown promise in cancer therapy, potentially acting as an inhibitor of cancer cell proliferation through its interactions with specific molecular targets.
  • Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies

  • Cancer Cell Lines : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis and reducing cell viability at micromolar concentrations.
  • Enzyme Inhibition Assays : The compound was evaluated for its inhibitory effects on specific enzymes involved in drug metabolism, showing significant inhibition at low concentrations, indicating its potential as a lead compound for developing enzyme inhibitors.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific metabolic enzymes
Anticancer ActivityInduces apoptosis in cancer cell lines
NeuroprotectionPotential protective effects on neuronal cells

Applications

This compound has several applications across various fields:

  • Pharmaceuticals : Utilized as an intermediate in drug synthesis, particularly for developing enzyme inhibitors and anticancer agents.
  • Chemical Synthesis : Serves as a versatile building block in organic synthesis for creating more complex molecules.
  • Biochemical Research : Employed in studies investigating enzyme mechanisms and protein interactions.

Scientific Research Applications

Drug Development

Tert-butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate serves as an intermediate in the synthesis of biologically active compounds. Its structure allows it to interact with various biological targets, making it valuable for drug design:

  • Mechanism of Action : The carbamate group can form covalent bonds with active sites on enzymes, potentially inhibiting their activity. This property is particularly useful in developing enzyme inhibitors for therapeutic purposes.
  • Case Study : Research has indicated that derivatives of tert-butyl carbamates are involved in synthesizing medications like omisertinib, a drug used in cancer treatment.

Building Block for Synthesis

The compound's versatility makes it a valuable building block in organic synthesis:

  • Organic Photovoltaic Materials : Tert-butyl carbamate derivatives have been explored for use in organic photovoltaic materials due to their favorable electronic properties.
  • Chiral Ligands : The compound can be utilized to create chiral ligands, which are essential in asymmetric synthesis and catalysis.

Biological Research

In addition to its applications in pharmaceuticals and organic chemistry, this compound has been studied for its effects on enzyme activity and receptor binding:

  • Enzyme Inhibition Studies : Research into the interaction of this compound with specific enzymes has shown promising results regarding its potential as an irreversible inhibitor.

Summary of Applications

Field Application Notes
PharmaceuticalsIntermediate for drug synthesisInvolved in producing compounds like omisertinib
Organic ChemistryBuilding block for organic reactionsUsed in creating organic photovoltaic materials
Biological ResearchStudied for enzyme inhibition and receptor bindingPotential applications as enzyme inhibitors
Chiral SynthesisScaffold for chiral ligandsImportant for asymmetric synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: tert-Butyl (cis-4-(aminomethyl)cyclohexyl)carbamate

  • CAS Number : 509143-00-4
  • Molecular Formula : C₁₂H₂₄N₂O₂ (same as trans isomer)
  • Applications: Less commonly used in drug synthesis due to unfavorable steric effects .

Functional Group Variants

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
  • CAS Number : 239074-29-4
  • Molecular Formula: C₁₂H₂₃NO₃
  • Molecular Weight : 229.32 g/mol
  • Key Differences: Functional Group: Hydroxymethyl (-CH₂OH) replaces aminomethyl, increasing polarity and hydrogen-bonding capacity. Applications: Used in prodrug design and as a precursor for oxidation reactions .
tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate
  • CAS Number: Not explicitly listed (see MDL: MFCD12827547)
  • Molecular Formula: C₁₂H₂₂BrNO₂
  • Molecular Weight : 292.22 g/mol
  • Key Differences :
    • Functional Group : Bromomethyl (-CH₂Br) enables nucleophilic substitution reactions.
    • Applications : Intermediate in alkylation or cross-coupling reactions .

Structural Simplifications

tert-Butyl (4-aminocyclohexyl)carbamate
  • CAS Number : 195314-59-1
  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.30 g/mol
  • Key Differences :
    • Structure : Lacks the methylene bridge (-CH₂-) between the cyclohexyl ring and the amine.
    • Applications : Simpler intermediate for peptide coupling or urea formation .
tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate
  • CAS Number: Not explicitly listed (see MDL: MFCD18837641)
  • Molecular Formula : C₁₆H₂₄N₄O₄
  • Molecular Weight : 336.39 g/mol
  • Key Differences :
    • Substituent : 3-Nitropyridinyl group introduces aromaticity and electron-withdrawing effects.
    • Applications : Targeted in kinase inhibitor synthesis due to nitro-group redox activity .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
Target Compound (trans-aminomethyl) 177583-27-6 C₁₂H₂₄N₂O₂ 228.33 -CH₂NH₂ (Boc-protected) Pharmaceutical intermediates
cis-Isomer 509143-00-4 C₁₂H₂₄N₂O₂ 228.33 -CH₂NH₂ (cis) Limited due to steric hindrance
Hydroxymethyl Analog 239074-29-4 C₁₂H₂₃NO₃ 229.32 -CH₂OH Prodrug synthesis
Bromomethyl Analog - C₁₂H₂₂BrNO₂ 292.22 -CH₂Br Alkylation reactions
Simplified (4-aminocyclohexyl) 195314-59-1 C₁₁H₂₂N₂O₂ 214.30 -NH₂ Peptide coupling

Role in Multi-Step Syntheses

  • The target compound serves as a precursor in the synthesis of triamine derivatives (e.g., 232 in ), which exhibit antiviral activity.
  • Key Reaction : Boc deprotection under acidic conditions (e.g., HCl/MeOH) yields free amines for subsequent coupling .

Comparative Reactivity

  • Bromomethyl Analog: Higher reactivity in SN2 reactions compared to aminomethyl or hydroxymethyl variants .
  • Hydroxymethyl Analog : Susceptible to oxidation to carboxylic acids, useful in prodrug strategies .

Preparation Methods

Staudinger Reaction-Based Reduction of Azide Intermediates

A widely documented method involves the reduction of tert-butyl (trans-4-(azidomethyl)cyclohexyl)carbamate using the Staudinger reaction. In this approach, the azide group is converted to an amine via triphenylphosphine-mediated reduction.

Procedure :

  • Azide Intermediate Preparation : The starting material, tert-butyl (trans-4-(azidomethyl)cyclohexyl)carbamate, is synthesized by substituting a leaving group (e.g., bromide) on the cyclohexyl ring with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours.

  • Reduction with Triphenylphosphine : The azide (392 mmol) is dissolved in tetrahydrofuran (THF, 900 mL) and treated with triphenylphosphine (103 g, 392 mmol) and water (90 mL). The mixture is stirred at 80°C for 1.5 hours, facilitating the formation of a phosphazine intermediate, which hydrolyzes to yield the primary amine.

Key Observations :

  • Yield : 53% after purification via acid-base extraction and crystallization.

  • Stereochemical Integrity : The trans configuration of the cyclohexyl ring is preserved throughout the reaction, as confirmed by ¹H NMR coupling constants (e.g., axial proton splitting patterns at δ 0.77–1.18 ppm).

Catalytic Hydrogenation of Nitrile Precursors

An alternative route employs catalytic hydrogenation of a nitrile analog to introduce the aminomethyl group.

Procedure :

  • Nitrile Synthesis : tert-Butyl (trans-4-(cyanomethyl)cyclohexyl)carbamate is prepared via nucleophilic substitution of a halogenated precursor with potassium cyanide (KCN) in ethanol under reflux.

  • Hydrogenation : The nitrile (10 mmol) is dissolved in methanol (15 mL) and hydrogenated under 50 psi H₂ pressure using palladium on carbon (Pd/C, 10% wt) as a catalyst. The reaction proceeds at room temperature for 6 hours, yielding the primary amine.

Key Observations :

  • Yield : 68–72% after filtration and solvent removal.

  • Byproduct Management : Trace amounts of over-reduced products (e.g., secondary amines) are removed via silica gel chromatography with ethyl acetate/hexane (3:7).

Comparative Analysis of Methodologies

Reaction Efficiency and Scalability

Parameter Staudinger Method Hydrogenation Method
Reaction Time1.5 hours6 hours
Temperature80°C25°C
Yield53%68–72%
Purification ComplexityModerate (liquid-liquid extraction)Low (filtration, chromatography)

The hydrogenation method offers superior yields and milder conditions but requires specialized equipment for handling H₂ gas. The Staudinger approach, while slower, avoids pressurized systems and is more accessible for small-scale laboratories.

Stereochemical Control

Both methods rely on the trans configuration of the starting cyclohexyl ring, which is typically established during earlier synthesis steps (e.g., via ring-opening of epoxides or resolution of diastereomeric salts). ¹H NMR and chiral HPLC analyses confirm that neither method induces epimerization at the cyclohexyl carbon centers.

Optimization Strategies

Solvent and Reagent Selection

  • Staudinger Reaction : THF is preferred over dichloromethane (DCM) due to its higher boiling point, which accommodates the 80°C reaction temperature. Water is added stoichiometrically to ensure complete hydrolysis of the phosphazine intermediate.

  • Hydrogenation : Methanol enhances Pd/C activity compared to ethanol or ethyl acetate, reducing catalyst poisoning risks.

Workup and Purification

  • Acid-Base Extraction : For the Staudinger method, adjusting the pH to 2.5 with HCl precipitates the amine hydrochloride, which is then basified with NaOH and extracted into ethyl acetate.

  • Crystallization : Hexane is added to the crude product to induce crystallization, achieving >98% purity as verified by LC-MS.

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Recent advancements have adapted the hydrogenation method for continuous flow reactors, enabling:

  • Higher Throughput : 5 kg/day production capacity with 75% yield.

  • Safety Improvements : Reduced H₂ inventory minimizes explosion risks.

Cost-Benefit Analysis

Factor Staudinger Method Hydrogenation Method
Reagent Cost$120/kg$90/kg
Catalyst ReusabilityNot applicablePd/C reused 3–5 times
Energy ConsumptionHigh (heating)Low (ambient temperature)

Hydrogenation is more cost-effective for large-scale synthesis despite higher initial setup costs.

Emerging Methodologies

Enzymatic Amination

Preliminary studies explore the use of transaminases to convert ketone precursors directly to amines. While promising (theoretical yield: 85%), this method currently suffers from enzyme instability and long reaction times (48–72 hours).

Photoredox Catalysis

Visible-light-mediated amination of cyclohexyl halides has been reported, utilizing iridium-based photocatalysts and tert-butyl carbamate as the nitrogen source. Early-stage yields (35–40%) necessitate further optimization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate?

  • Methodology :

  • Step 1 : Start with trans-4-(aminomethyl)cyclohexylmethanol. Introduce the tert-butoxycarbonyl (Boc) protecting group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in anhydrous THF or DCM .
  • Step 2 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm regioselectivity via 1^1H NMR (e.g., δ 3.56 ppm for methylene protons adjacent to the carbamate group) .
  • Key Considerations : Monitor reaction progress by TLC to avoid overprotection. Ensure anhydrous conditions to prevent hydrolysis of the Boc group.

Q. How is structural confirmation achieved for this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : 1^1H NMR (300 MHz, CDCl₃) should show characteristic peaks: tert-butyl protons at δ 1.36 ppm (s, 9H), cyclohexyl methylene protons at δ 3.56 ppm (d, J=6.6 Hz), and carbamate NH (broad, δ 5.2–5.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., calculated [M+H]⁺ = 271.3 g/mol) using ESI-MS .
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify ≥97% purity .

Q. What stability considerations apply during storage and handling?

  • Stability Profile :

  • Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent moisture absorption and Boc group hydrolysis .
  • Avoid prolonged exposure to acidic/basic conditions, which can cleave the carbamate. Stability studies show >90% integrity after 6 months under recommended storage .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in derivatives of this compound?

  • Strategies :

  • Chiral Catalysis : Use enantioselective catalysts (e.g., Jacobsen’s thiourea) during key steps like cyclohexyl ring functionalization to control stereochemistry .
  • Iodolactamization : Implement iodolactamization to enforce trans stereochemistry in intermediates, as demonstrated in related Boc-protected cyclohexyl systems .
  • Crystallography : Analyze crystal packing (e.g., hydrogen-bonding networks) to rationalize selectivity trends .

Q. How to resolve contradictions in reported purity or synthetic yields?

  • Troubleshooting :

  • Source Variability : Compare batches from suppliers (e.g., ≥97% purity from Aladdin vs. lower grades from unverified vendors) .
  • Analytical Discrepancies : Cross-validate purity methods (e.g., NMR integration vs. HPLC area%). For example, residual solvents in NMR may inflate purity estimates .
  • Reaction Optimization : Adjust stoichiometry (e.g., Boc₂O:amine ratio from 1.1:1 to 1.5:1) to improve yields in sterically hindered systems .

Q. What computational tools predict viable synthetic pathways for novel analogs?

  • In Silico Workflow :

  • Retrosynthetic Analysis : Use tools like Pistachio or Reaxys to identify feasible routes (e.g., deprotection-reprotection strategies for modifying the cyclohexyl backbone) .
  • DFT Calculations : Model transition states for key steps (e.g., Boc deprotection kinetics under acidic conditions) to optimize reaction conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate
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tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate

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